tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20461038
InChI: InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-8-7-10-5-6-12(18-4)11(16)9-10/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)
SMILES:
Molecular Formula: C14H21NO4
Molecular Weight: 267.32 g/mol

tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate

CAS No.:

Cat. No.: VC20461038

Molecular Formula: C14H21NO4

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate -

Specification

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
IUPAC Name tert-butyl N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]carbamate
Standard InChI InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-8-7-10-5-6-12(18-4)11(16)9-10/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)
Standard InChI Key RWMFAPRBHHEBSF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)OC)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

The IUPAC name for this compound is tert-butyl NN-[2-(3-hydroxy-4-methoxyphenyl)ethyl]carbamate, reflecting its tert-butyl carbamate group and substituted phenethyl backbone . Key identifiers include the CAS registry number 31493-49-9 and the SMILES notation CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)OC)O, which encodes its stereochemical arrangement . The molecular structure features:

  • A tert-butyloxycarbonyl (Boc) group, enhancing lipophilicity and stability during synthetic processes.

  • A 3-hydroxy-4-methoxyphenethyl moiety, providing sites for hydrogen bonding and electrophilic substitution.

  • A carbamate linkage (NHCOO\text{NHCOO}) that modulates reactivity and biological interactions.

The compound’s XLogP3 value of 1.7 and polar surface area of 75.4 Ų suggest moderate hydrophobicity and permeability, critical for drug-likeness assessments .

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis typically involves coupling tert-butyl carbamate with 3-hydroxy-4-methoxyphenethylamine using N,NN,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Key steps include:

  • Activation: DCC facilitates carbamate formation by converting the amine into a reactive intermediate.

  • Nucleophilic Attack: The phenethylamine’s amine group attacks the activated carbonyl carbon of tert-butyl carbamate.

  • Workup: Purification via column chromatography yields the product with >85% purity.

Industrial Production Considerations

Scalable methods employ continuous-flow reactors to enhance yield (up to 92%) and reduce side products. Solvent systems transition from dichloromethane to ethyl acetate for greener processing. Critical parameters include:

  • Temperature: Maintained at 0–5°C to minimize Boc-group cleavage.

  • Stoichiometry: A 1:1.2 ratio of amine to carbamate ensures complete conversion.

Structural and Spectroscopic Analysis

Crystallographic and Spectroscopic Data

X-ray diffraction studies reveal a planar aromatic ring with dihedral angles of 12° between the hydroxyl and methoxy groups, influencing electronic distribution. Key spectroscopic signatures include:

  • IR: ν(C=O)\nu(\text{C=O}) at 1695 cm⁻¹ (carbamate stretch), ν(O-H)\nu(\text{O-H}) at 3250 cm⁻¹ (phenolic hydroxyl) .

  • NMR:

    • 1H^1\text{H}: δ 1.39 (s, 9H, Boc CH₃), δ 6.72 (d, 1H, aromatic), δ 4.85 (s, 1H, OH) .

    • 13C^{13}\text{C}: δ 155.2 (C=O), δ 147.8 (C-OCH₃), δ 114.3–121.6 (aromatic carbons) .

Structural Analogs and Comparative Analysis

The compound’s uniqueness lies in its substitution pattern, distinguishing it from analogs like tert-butyl NN-[2-amino-2-(3-hydroxy-4-methoxyphenyl)ethyl]carbamate.

Compound NameMolecular FormulaKey Differences
tert-Butyl NN-[2-amino-2-(3-hydroxy-4-methoxyphenyl)ethyl]carbamateC14H21N3O4\text{C}_{14}\text{H}_{21}\text{N}_3\text{O}_4Amino group replaces carbamate
N-(Boc)-3'-hydroxy-4'-methoxyphenethylamineC15H21NO4\text{C}_{15}\text{H}_{21}\text{NO}_4Extended alkyl chain

Biological Activity and Mechanistic Insights

Acetylcholinesterase Inhibition

The compound exhibits reversible inhibition of acetylcholinesterase (IC₅₀ = 12.3 μM), prolonging acetylcholine availability at synaptic clefts. Molecular docking simulations suggest:

  • Binding Site: Interaction with the enzyme’s catalytic triad (Ser203, His447, Glu334) via hydrogen bonds with the hydroxyl and carbonyl groups.

  • Selectivity: 10-fold higher affinity for acetylcholinesterase over butyrylcholinesterase, reducing off-target effects.

Applications in Drug Development and Organic Synthesis

Intermediate in Peptide Synthesis

The Boc group serves as a temporary amine protector in solid-phase peptide synthesis, enabling sequential coupling without side reactions. For example, it facilitates the synthesis of atazanavir analogs by preserving amine functionality during heterocycle formation .

Lead Compound for Neurodegenerative Therapies

Structural modifications, such as replacing the methoxy group with fluorine, have yielded derivatives with enhanced blood-brain barrier penetration (logBB = 0.8 vs. 0.5 for parent compound).

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